2,4-Dichloro-6-methoxypyridine
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Overview
Description
2,4-Dichloro-6-methoxypyridine is an organic compound with the molecular formula C6H5Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a methoxy group at the 6th position on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methoxypyridine typically involves the chlorination of 6-methoxypyridine. One common method includes the reaction of 6-methoxypyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 4th positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form 2,4-dichloro-6-hydroxypyridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in hydroxypyridines .
Scientific Research Applications
2,4-Dichloro-6-methoxypyridine has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting the central nervous system.
Agriculture: It is employed in the synthesis of agrochemicals, including herbicides and pesticides.
Material Science: The compound is used in the preparation of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methoxypyridine involves its interaction with specific molecular targets. In pharmaceuticals, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the molecular structure of the target .
Comparison with Similar Compounds
- 2,4-Dichloro-6-methylpyridine
- 2,6-Dichloro-4-methoxypyridine
- 2,4,6-Trichloropyridine
Comparison: 2,4-Dichloro-6-methoxypyridine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 2,4-Dichloro-6-methylpyridine, the methoxy group in this compound provides different electronic and steric effects, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2,4-dichloro-6-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWHMXYTPKDBSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733267 |
Source
|
Record name | 2,4-Dichloro-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227572-43-1 |
Source
|
Record name | 2,4-Dichloro-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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